Fluoxetine-d5 hydrochloride

Vue d'ensemble

Description

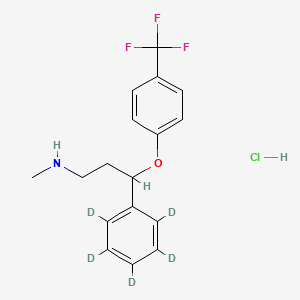

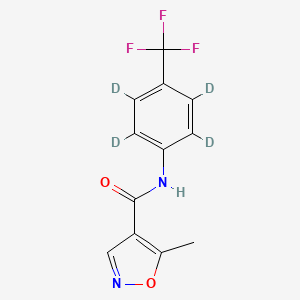

La fluoxétine-d5 (chlorhydrate) est une version deutériée du chlorhydrate de fluoxétine, un inhibiteur sélectif de la recapture de la sérotonine bien connu. Ce composé est principalement utilisé comme standard interne en spectrométrie de masse pour la quantification de la fluoxétine. Le marquage au deutérium permet de distinguer le composé de son homologue non marqué lors des procédures analytiques .

Applications De Recherche Scientifique

Fluoxetine-d5 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of fluoxetine and its metabolites.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of fluoxetine.

Medicine: Utilized in clinical research to monitor the levels of fluoxetine in biological samples.

Industry: Applied in the quality control of fluoxetine production processes

Mécanisme D'action

Target of Action

Fluoxetine-d5 hydrochloride, a deuterium-labeled version of Fluoxetine hydrochloride , primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and sleep .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin reuptake transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the level of serotonin in the synaptic cleft, allowing it to remain there for a longer period and continuously stimulate the postsynaptic neuron . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to have an immunostimulatory effect on macrophages via regulation of the PI3K and P38 signaling pathways . Additionally, it has been found to contrast oxidative stress through direct ROS scavenging, modulation of the endogenous antioxidant defense system, and enhancement of the serotonin antioxidant capacity .

Pharmacokinetics

Fluoxetine is well absorbed after oral intake, highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been associated with a series of neurological, behavioral, and neuroendocrine disruptions . In particular, it has been shown to induce the production of various cytokines in macrophage cells, demonstrating immunostimulatory properties .

Action Environment

The effects of this compound are influenced by the living environment. Consequently, SSRI administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment leads to a worse prognosis .

Analyse Biochimique

Biochemical Properties

Fluoxetine-d5 Hydrochloride, like its non-deuterated counterpart, exhibits a marked preference for the serotonin transporter (Kd = 0.81 nM) over the norepinephrine transporter (Kd = 240 nM) and the dopamine transporter (Kd = 3,600 nM) . This selectivity allows it to effectively increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Cellular Effects

This compound influences cell function by modulating the activity of the serotonin transporter, thereby altering serotonin levels within the cell. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of the serotonin transporter. This prevents the reuptake of serotonin into the presynaptic neuron, resulting in an increased concentration of serotonin in the synaptic cleft. The increased serotonin levels then lead to enhanced activation of post-synaptic serotonin receptors .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Chronic treatment with Fluoxetine has been shown to induce alterations in gene expression and neurobiochemical analytes, implicating the importance of cellular genesis in Fluoxetine response .

Metabolic Pathways

This compound is metabolized primarily in the liver, with the main metabolic pathway involving N-demethylation to norfluoxetine, a process mediated by the cytochrome P450 system .

Transport and Distribution

This compound, like Fluoxetine, is lipophilic and is therefore able to cross the blood-brain barrier. Within cells and tissues, it is distributed fairly evenly, with the highest concentrations found in the liver and brain .

Subcellular Localization

As a small, lipophilic molecule, this compound does not have a specific subcellular localization. It is able to diffuse freely across cell membranes and can therefore be found throughout the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

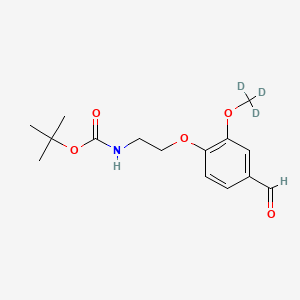

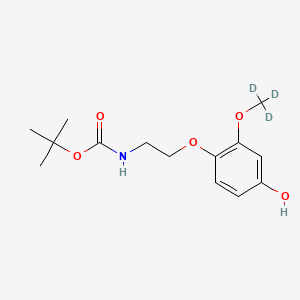

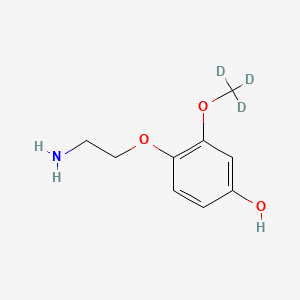

La synthèse de la fluoxétine-d5 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de fluoxétine. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus commence par la synthèse d'intermédiaires deutériés, qui sont ensuite soumis à d'autres réactions pour former le produit final. Les réactifs couramment utilisés dans ces réactions comprennent des solvants et des catalyseurs deutériés qui facilitent l'incorporation du deutérium .

Méthodes de production industrielle

La production industrielle de la fluoxétine-d5 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit. L'utilisation de technologies de pointe telles que la chromatographie liquide haute performance et la spectrométrie de masse est cruciale pour surveiller la synthèse et s'assurer que l'incorporation du deutérium est complète .

Analyse Des Réactions Chimiques

Types de réactions

La fluoxétine-d5 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la fluoxétine-d5 (chlorhydrate) peut conduire à la formation de N-oxyde de fluoxétine, tandis que la réduction peut donner de l'amine de fluoxétine .

Applications de la recherche scientifique

La fluoxétine-d5 (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme standard interne en spectrométrie de masse pour la quantification de la fluoxétine et de ses métabolites.

Biologie : Employée dans des études portant sur la pharmacocinétique et le métabolisme de la fluoxétine.

Médecine : Utilisée dans la recherche clinique pour surveiller les niveaux de fluoxétine dans les échantillons biologiques.

Industrie : Appliquée dans le contrôle de la qualité des procédés de production de la fluoxétine

Mécanisme d'action

La fluoxétine-d5 (chlorhydrate) exerce ses effets en inhibant la recapture de la sérotonine dans le cerveau. Cela augmente la disponibilité de la sérotonine dans la fente synaptique, améliorant la neurotransmission. Les cibles moléculaires comprennent le transporteur de la sérotonine, qui est responsable de la recapture de la sérotonine dans les neurones présynaptiques. Les voies impliquées dans ce mécanisme comprennent la voie de signalisation sérotoninergique, qui joue un rôle crucial dans la régulation de l'humeur .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de fluoxétine : La version non deutériée de la fluoxétine-d5 (chlorhydrate).

Chlorhydrate de paroxétine : Un autre inhibiteur sélectif de la recapture de la sérotonine avec un mécanisme d'action similaire.

Chlorhydrate de sertraline : Un inhibiteur sélectif de la recapture de la sérotonine utilisé dans le traitement de la dépression et des troubles anxieux.

Unicité

La fluoxétine-d5 (chlorhydrate) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. Les atomes de deutérium facilitent la distinction des composés non marqués en spectrométrie de masse, améliorant la précision de la quantification. Cette propriété est particulièrement précieuse dans les études pharmacocinétiques et les processus de contrôle de la qualité .

Propriétés

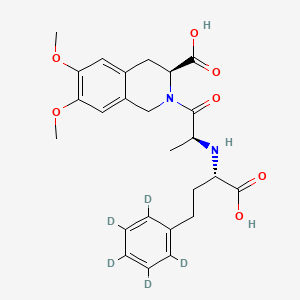

IUPAC Name |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-CERKJNTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661982 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-43-3 | |

| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)